Methyl 2-acetamido-4-chloro-5-iodobenzoate
Description
Methyl 2-acetamido-4-chloro-5-iodobenzoate is a halogenated benzoate derivative characterized by the presence of acetamido, chloro, and iodo substituents on the aromatic ring. Its molecular formula is C₁₀H₉ClINO₃, combining a methyl ester group at the carboxyl position and functional groups at positions 2 (acetamido), 4 (chloro), and 5 (iodo). This compound is of interest in pharmaceutical chemistry, particularly as a synthetic intermediate or impurity in drug development, such as in metoclopramide-related substances .
Properties
Molecular Formula |
C10H9ClINO3 |
|---|---|
Molecular Weight |
353.54 g/mol |
IUPAC Name |
methyl 2-acetamido-4-chloro-5-iodobenzoate |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
KVKVWWWWOCFYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-chloro-5-iodobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form an acetamido group.
Halogenation: Chlorination and iodination are carried out to introduce the chloro and iodo groups, respectively.
The reaction conditions for each step may vary, but common reagents include nitric acid for nitration, hydrogen gas with a catalyst for reduction, acetic anhydride for acetylation, and halogen sources such as chlorine gas and iodine for halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
Methyl 2-acetamido-4-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with derivatives that share halogenation patterns, ester groups, or aromatic substitution profiles. Key structural differences include substituent positions, functional group modifications, and ester variations (methyl vs. ethyl).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 2-acetamido-4-chloro-5-iodobenzoate | C₁₀H₉ClINO₃ | 2-acetamido, 4-Cl, 5-I | Methyl ester, acetamide | 369.55 |
| Methyl 2-amino-4-chloro-5-iodobenzoate | C₈H₇ClINO₂ | 2-NH₂, 4-Cl, 5-I | Methyl ester, amino | 327.51 |
| Ethyl 4-amino-2-chloro-5-iodobenzoate | C₉H₉ClINO₂ | 4-NH₂, 2-Cl, 5-I | Ethyl ester, amino | 341.54 |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 4-acetamido, 5-Cl, 2-OCH₃ | Methyl ester, acetamide, methoxy | 281.67 |
| Methyl 2-(4-chlorobenzoyloxy)-5-iodobenzoate | C₁₅H₁₀ClIO₄ | 2-(4-Cl-benzoyloxy), 5-I | Methyl ester, benzoyloxy | 440.60 |
Physicochemical Properties
Solubility and Stability
- This compound: Limited solubility data available, but acetamido groups generally enhance polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Ethyl 4-amino-2-chloro-5-iodobenzoate: The ethyl ester may reduce solubility compared to methyl esters, while the amino group increases reactivity toward electrophiles .
Thermal Properties
Biological Activity
Methyl 2-acetamido-4-chloro-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
This compound is characterized by the presence of an acetamido group, chloro, and iodo substituents on a benzoate structure. These functional groups play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acetamido group can form hydrogen bonds with protein residues, while the halogen atoms (chloro and iodo) can participate in halogen bonding, enhancing binding affinity and specificity for target proteins.
Enzyme Inhibition
Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases. For instance, it can act as a substrate for nucleophilic substitution reactions, which are pivotal in modulating enzyme activity .
Anticancer Potential
The compound has been explored for its anticancer properties. Its structural characteristics allow it to interfere with cancer cell proliferation by targeting pathways associated with tumor growth. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .
Case Studies
- Inhibition of PARP-1 : A study highlighted the design of compounds related to this compound that serve as potent inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), which is involved in DNA repair mechanisms. The inhibition of PARP-1 has been linked to enhanced therapeutic efficacy in cancer treatments .
- Targeting SHP2 Phosphatase : Another investigation focused on the compound's ability to inhibit SHP2 phosphatase, an oncogenic target implicated in several cancers. This inhibition could lead to reduced cell proliferation and survival in malignancies such as leukemia and solid tumors .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of this compound derivatives:
| Compound Derivative | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| Compound A | 0.23 | PARP-1 | Inhibitor |
| Compound B | 0.45 | SHP2 | Anticancer |
| Compound C | 0.30 | Other Enzymes | Enzyme Modulator |
These findings indicate that modifications to the core structure can significantly enhance biological activity, making these derivatives promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
